molecular formula C19H19N3O B2832055 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 1208747-72-1

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2832055
CAS RN: 1208747-72-1
M. Wt: 305.381
InChI Key: GANNNTSMADBJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine derivatives, which include compounds similar to the one you’re asking about, have been shown to possess a broad range of biological activity . They have been used in the synthesis of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 162–164 °C .

Scientific Research Applications

Synthesis and Optical Properties

One study focused on the synthesis of low-cost emitters with large Stokes' shifts , utilizing derivatives similar to the compound of interest. These compounds exhibited remarkable optical properties, such as absorption and fluorescence spectra with significant Stokes' shift ranges, making them potential candidates for luminescent materials (Volpi et al., 2017).

Antimicrobial and Anticancer Activity

Another area of application is in the evaluation of antimicrobial and anticancer activities . For instance, derivatives of pyrimidines, upon synthesis, showed promising results in screening for anti-inflammatory, analgesic, and anticancer activities (Sondhi et al., 2000). Similarly, a series of derivatives were synthesized and tested for their antimicrobial activity, indicating the significance of molecular descriptors in describing their activity (Sharma et al., 2009).

Novel Synthetic Methodologies

Research has also been directed towards developing novel synthetic methodologies . For example, a one-pot synthesis approach for 2-phenylimidazo[1,2-α]pyridines was developed, demonstrating a straightforward method for generating these compounds in excellent yields (Le et al., 2012).

Environmental and Material Applications

Furthermore, novel polyimides containing pyridine and oxadiazole moieties were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions, showcasing the application of such compounds in environmental remediation and material science (Mansoori & Ghanbari, 2015).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines is diverse, depending on the specific compound and its biological target. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines are likely to involve further exploration of their biological activity and potential applications in medicine. There is also interest in developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-18(22-11-6-5-9-17(22)20-14)19(23)21-12-10-16(13-21)15-7-3-2-4-8-15/h2-9,11,16H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANNNTSMADBJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.